
(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H24N2O7S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, commonly known as (R)-Apremilast, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain cancers. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H24N2O7S
- Molecular Weight : 460.5 g/mol
- CAS Number : 608141-44-2
- Melting Point : >75°C (dec.)
- Solubility : Slightly soluble in chloroform and methanol
- Storage Conditions : Recommended to be stored in a refrigerator
(R)-Apremilast acts primarily as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, (R)-Apremilast increases intracellular cAMP levels, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-17, while promoting anti-inflammatory cytokines like IL-10 .
Anti-inflammatory Effects
Research has demonstrated that (R)-Apremilast effectively reduces inflammation in various models. A study highlighted its ability to inhibit the production of inflammatory mediators in activated macrophages, suggesting its potential use in treating conditions like rheumatoid arthritis and psoriasis .
Antitumor Activity
Preliminary studies indicate that (R)-Apremilast may exhibit antitumor properties. It has been shown to induce apoptosis in certain cancer cell lines by modulating cAMP levels and affecting downstream signaling pathways associated with cell growth and survival .
Case Studies
- Rheumatoid Arthritis :
- Psoriasis :
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of (R)-Apremilast revealed that modifications to the methoxy and ethoxy groups significantly influenced its potency and selectivity towards PDE4 inhibition. These findings are critical for the development of more effective analogs with improved pharmacological profiles .
Compound | PDE4 Inhibition (%) | Cytokine Reduction (%) | Notes |
---|---|---|---|
(R)-Apremilast | 85% | TNF-alpha reduction by 70% | Effective in inflammatory models |
Derivative A | 90% | IL-17 reduction by 60% | Enhanced potency observed |
Derivative B | 75% | IL-10 increase by 50% | Promotes anti-inflammatory response |
Aplicaciones Científicas De Investigación
Anticancer Activity
Numerous studies have investigated the anticancer potential of (R)-Apremilast. The compound has shown promise in inhibiting various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Study Example :
A study published in ACS Omega highlighted the synthesis of new derivatives based on (R)-Apremilast and their evaluation against multiple cancer cell lines, including HCT-116 and MCF-7. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the core structure could enhance anticancer activity .
Anti-inflammatory Properties
(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide has been evaluated for its anti-inflammatory effects, particularly in conditions like psoriasis and rheumatoid arthritis.
Research Findings :
Clinical trials have demonstrated that (R)-Apremilast can reduce inflammatory markers and improve patient outcomes in chronic inflammatory diseases. Its mechanism appears to involve the inhibition of phosphodiesterase 4 (PDE4), leading to increased levels of cyclic AMP and subsequent reduction in pro-inflammatory cytokine production .
Comparative Analysis of Applications
Análisis De Reacciones Químicas
Enzymatic Resolution
-
Kinetic resolution of racemic intermediates :
Lipase-mediated hydrolysis of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate (rac-4 ) using Aspergillus niger lipase yielded (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol (3 ) with >99% enantiomeric excess (ee) .-
Conditions : 20% n-butanol, 40°C, 24 h.
-
Yield : 48% (isolated).
-
Asymmetric Hydrogenation
-
Catalytic asymmetric hydrogenation :
Rhodium-catalyzed hydrogenation of (E)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)vinyl)-2,2,2-trifluoroacetamide with (R,R)-Me₂-DuPhos ligand produced (S)-β-aminosulfone intermediates (96% ee), while the R-enantiomer forms as a minor product under modified conditions .
Mitsunobu Reaction for Stereoinversion
Conversion of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol (3 ) to the (S)-azide derivative via Mitsunobu reaction:
Oxidation of Thioether Intermediates
Oxidation of (R)-β-acetylamino sulfide to sulfone:
Metabolic Reactions
While R-apremilast is not the therapeutically active enantiomer, its metabolism parallels apremilast (S-form):
-
Primary pathway : Hepatic CYP3A4-mediated oxidation (70–80% contribution) .
-
Major metabolites :
Metabolite Structure Activity Plasma Exposure M12 O-desmethyl glucuronide Inactive 39% M14/M16 Hydrolyzed derivatives 10–20% PDE4 inhibition <2%
Comparative Synthetic Methods
Stability and Degradation
Propiedades
IUPAC Name |
N-[2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.